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molecular formula C7H14O B156899 2,4-Dimethyl-3-pentanone CAS No. 565-80-0

2,4-Dimethyl-3-pentanone

Cat. No. B156899
M. Wt: 114.19 g/mol
InChI Key: HXVNBWAKAOHACI-UHFFFAOYSA-N
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Patent
US06559118B1

Procedure details

2,4-dimethyl-3-pentanone (330 g, 2.89M) in chloroform (800 ml) was cooled in an ice water bath to 10° C. and bromine (462 g, 2.89M) was added slowly over 3 hours. After the addition, a slow stream of nitrogen was introduced to the mixture and HBr gas was slowly evolved from the flask. The nitrogen was left bubbling over a weekend to remove all of the HBr produced and then sodium carbonate (5 g) was added. The reaction mixture was then filtered through Celite and the chloroform removed using a rotary evaporator. Distillation of the crude product using a 1′ (2.54 cm) vigreux gave essentially pure 2-bromo-2,4-dimethyl-3-pentanone (478 g, 2.47M) b.pt. 50-52° C./10 mb (1000 Nm−2).
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
462 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4](=[O:8])[CH:5]([CH3:7])[CH3:6])[CH3:3].[Br:9]Br.Br>C(Cl)(Cl)Cl.C(=O)([O-])[O-].[Na+].[Na+]>[Br:9][C:2]([CH3:3])([C:4](=[O:8])[CH:5]([CH3:7])[CH3:6])[CH3:1] |f:4.5.6|

Inputs

Step One
Name
Quantity
330 g
Type
reactant
Smiles
CC(C)C(C(C)C)=O
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
462 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
The nitrogen was left
CUSTOM
Type
CUSTOM
Details
bubbling over a weekend
CUSTOM
Type
CUSTOM
Details
to remove all of the HBr
CUSTOM
Type
CUSTOM
Details
produced
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through Celite
CUSTOM
Type
CUSTOM
Details
the chloroform removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product

Outcomes

Product
Name
Type
product
Smiles
BrC(C)(C(C(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 478 g
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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